molecular formula C21H18N2O3 B5563100 4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate

4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate

Cat. No. B5563100
M. Wt: 346.4 g/mol
InChI Key: IQXFLFVMWVKPAS-UHFFFAOYSA-N
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Description

The compound “4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate” is a complex organic molecule. It contains a benzene ring, which is a cyclic compound with alternating double bonds, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The molecule also contains an acetate group, which is a derivative of acetic acid, and an amine group, which consists of a nitrogen atom attached to hydrogen atoms or organic groups .


Synthesis Analysis

The synthesis of such a compound could involve several steps and different types of reactions. One possible method could be the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with a halide or triflate using a palladium catalyst . Another possible method could involve the Mannich reaction, which is a three-component reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group .


Molecular Structure Analysis

The molecular structure of “4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate” can be analyzed based on its constituent parts. The benzene and pyridine rings are aromatic, meaning they have a cyclic, planar structure with pi electrons delocalized over the entire molecule . The acetate group is a carboxylate ester, which consists of a carbonyl group (C=O) and an ether group (R-O-R’) .


Chemical Reactions Analysis

The compound “4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate” could undergo various chemical reactions. For instance, the benzene ring could undergo electrophilic aromatic substitution reactions . The carbonyl group in the acetate could react with nucleophiles in nucleophilic acyl substitution reactions . The amine group could react with carbonyl compounds to form imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate” would depend on its molecular structure. For instance, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Scientific Research Applications

Synthesis and Reactivity

Synthesis of Pyridine Derivatives : A study by Al-Issa (2012) detailed the synthesis of a series of pyridine and fused pyridine derivatives, showcasing the versatility of pyridine-based compounds in creating biologically active and structurally diverse molecules. This work illustrates the potential utility of 4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate as a precursor in synthesizing complex pyridine derivatives with varied applications (Al-Issa, 2012).

Photoinduced 4-Pyridination : Research by Hoshikawa and Inoue (2013) on the photoinduced direct 4-pyridination of C(sp3)–H bonds offers insights into the modification of alkylaromatic compounds with pyridine, potentially extending to the functionalization of compounds similar to 4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate. This method highlights the compound's relevance in synthesizing biologically active molecules with pyridine substructures (Hoshikawa & Inoue, 2013).

Crystal Structure Analysis

Crystal Structure Determination : Datta et al. (2015) conducted a study on the crystal structure of a molecule closely related to 4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate, providing valuable data on molecular geometry, hydrogen bonding patterns, and the compound's solid-state configuration. Such studies are crucial for understanding the physicochemical properties of pyridine derivatives and their applications in material science and drug design (Datta, Ramya, Sithambaresan, & Kurup, 2015).

Mechanism of Action

The mechanism of action of “4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate” would depend on its intended use. For instance, if it’s used as a pharmaceutical drug, it could interact with biological targets such as enzymes or receptors to exert its effects .

properties

IUPAC Name

[4-[benzyl(pyridin-2-yl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-16(24)26-19-12-10-18(11-13-19)21(25)23(20-9-5-6-14-22-20)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXFLFVMWVKPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate

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